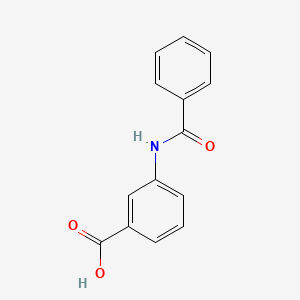

3-(苯甲酰氨基)苯甲酸

描述

3-(Benzoylamino)benzoic acid, also known as 3-Aminobenzoic acid or 3-ABA, is an organic compound with the molecular formula C7H7NO2. It is a white crystalline solid that is soluble in water and ethanol. 3-ABA is a common intermediate in the synthesis of a variety of pharmaceuticals and other compounds. It is also used in the manufacture of food additives, fragrances, and other products.

科学研究应用

腐蚀抑制剂

“3-(苯甲酰氨基)苯甲酸”已被研究作为一种潜在的腐蚀抑制剂 . 实验和理论研究表明,它可以提高奥氏体AISI 316不锈钢在盐酸介质中的耐腐蚀性 . 这种应用在金属部件暴露于腐蚀性环境的行业中尤为重要。

食品保存

虽然没有直接提到“3-(苯甲酰氨基)苯甲酸”在食品保存中的具体用途,但值得注意的是,苯甲酸是一种相关化合物,被广泛用作食品防腐剂 . 它抑制细菌和真菌的生长,确保食品产品的安全性和保质期 .

制药应用

苯甲酸衍生物,包括“3-(苯甲酰氨基)苯甲酸”,可能在制药生产中找到应用 . 虽然资料中没有详细说明具体用途,但该化合物可能用于药物合成或作为药物生产中的中间体。

化妆品生产

与它在制药中的潜在用途类似,苯甲酸衍生物也可以用于化妆品的生产 . “3-(苯甲酰氨基)苯甲酸”在该领域的具体作用没有明确提及,但它可以用作pH调节剂、防腐剂或作为各种化妆品中更大化合物的组成部分。

化学合成

“3-(苯甲酰氨基)苯甲酸”可以用作合成各种化合物的构建单元 . 它的特定结构和官能团使其成为有机合成中的通用化合物。

生命科学研究

虽然没有详细说明“3-(苯甲酰氨基)苯甲酸”在生命科学研究中的具体用途,但它在生命科学研究解决方案的背景下被提及 . 它可能在细胞生物学、基因组学和蛋白质组学等各个领域得到应用。

安全和危害

生化分析

Biochemical Properties

3-(Benzoylamino)benzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT), which catalyzes the methylation of benzoic acid . This interaction is crucial for the biosynthesis of volatile esters like methylbenzoate. Additionally, 3-(Benzoylamino)benzoic acid may interact with other proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of 3-(Benzoylamino)benzoic acid on various cell types and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in antioxidant defense mechanisms, such as glutathione peroxidase and superoxide dismutase . These changes can lead to alterations in cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, 3-(Benzoylamino)benzoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with BAMT results in the methylation of benzoic acid, producing methylbenzoate . Additionally, 3-(Benzoylamino)benzoic acid may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(Benzoylamino)benzoic acid over time are important considerations in laboratory settings. Studies have shown that this compound can undergo degradation under certain conditions, which may affect its long-term efficacy and impact on cellular function . In vitro and in vivo studies have also indicated that prolonged exposure to 3-(Benzoylamino)benzoic acid can lead to changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-(Benzoylamino)benzoic acid vary with different dosages in animal models. Research has demonstrated that at lower doses, this compound can enhance nutrient digestion and improve antioxidant capacity in young pigs . At higher doses, it may exhibit toxic or adverse effects, such as decreased feed intake and potential toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-(Benzoylamino)benzoic acid is involved in several metabolic pathways, including those related to the metabolism of phenolic compounds. It can be metabolized into various derivatives through enzymatic reactions, such as methylation and conjugation with glycine . These metabolic processes can influence the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of 3-(Benzoylamino)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to have a log Kow value of 2.58, indicating its moderate hydrophobicity . This property affects its ability to cross cell membranes and its distribution within different cellular compartments. Additionally, its interaction with transporters can influence its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of 3-(Benzoylamino)benzoic acid is crucial for its activity and function. Studies have shown that it can be localized in the cytosol, where it interacts with cytosolic enzymes and other biomolecules . This localization is essential for its role in biochemical reactions and its impact on cellular processes. Additionally, post-translational modifications and targeting signals may direct 3-(Benzoylamino)benzoic acid to specific subcellular compartments, further influencing its activity.

属性

IUPAC Name |

3-benzamidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-13(10-5-2-1-3-6-10)15-12-8-4-7-11(9-12)14(17)18/h1-9H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTOAZQBWHSIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292555 | |

| Record name | 3-(benzoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-54-2 | |

| Record name | 587-54-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(benzoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

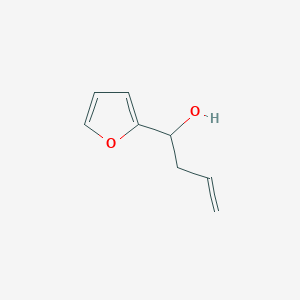

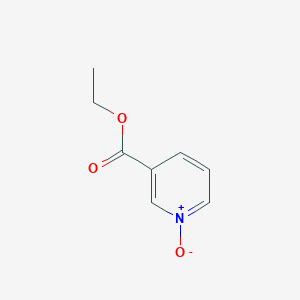

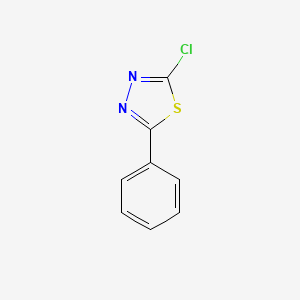

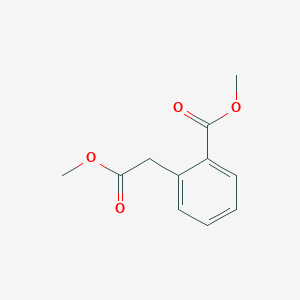

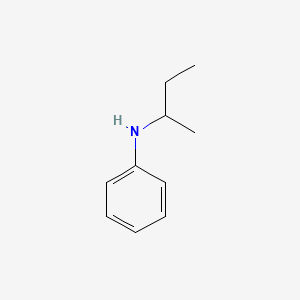

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-(Benzoylamino)benzoic acid in the context of the provided research?

A1: The research paper [] describes the synthesis of various Distamycin analogues, aiming to explore their potential biological activity. 3-(Benzoylamino)benzoic acid plays a crucial role as an intermediate in this process. It is reacted further to ultimately form 3-benzamido-N-(3((4-sulfamonylphenethyl) carbamoyl) phenyl)benzamide (R1), one of the target Distamycin analogues.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate](/img/structure/B1266785.png)